5-tert-butylfuran-2-carboxamide 5-tert-butylfuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 63956-89-8
VCID: VC18679574
InChI: InChI=1S/C9H13NO2/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H2,10,11)
SMILES:
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

5-tert-butylfuran-2-carboxamide

CAS No.: 63956-89-8

Cat. No.: VC18679574

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

5-tert-butylfuran-2-carboxamide - 63956-89-8

Specification

CAS No. 63956-89-8
Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name 5-tert-butylfuran-2-carboxamide
Standard InChI InChI=1S/C9H13NO2/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H2,10,11)
Standard InChI Key NFABBAWHYBOFPI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(O1)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

5-<i>tert</i>-Butylfuran-2-carboxamide belongs to the furanamide class, distinguished by its furan ring substituted at the 5-position with a bulky <i>tert</i>-butyl group (-C(CH<sub>3</sub>)<sub>3</sub>) and at the 2-position with a carboxamide (-CONH<sub>2</sub>) moiety . The IUPAC name, 5-<i>tert</i>-butylfuran-2-carboxamide, reflects this substitution pattern. Key identifiers include:

  • SMILES: CC(C)(C)C1=CC=C(O1)C(=O)N

  • InChIKey: NFABBAWHYBOFPI-UHFFFAOYSA-N

  • CAS Registry: 63956-89-8

The molecule’s planar furan ring and the steric bulk of the <i>tert</i>-butyl group influence its conformational stability and intermolecular interactions. Computational models predict a dihedral angle of approximately 120° between the furan ring and the carboxamide group, optimizing resonance stabilization.

Spectral and Computational Data

PubChem’s computed properties highlight critical physicochemical parameters:

PropertyValueMethod/Source
XLogP31.9XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.8.18
Topological Polar Surface Area56.2 ŲCactvs 3.4.8.18
Rotatable Bonds2Cactvs 3.4.8.18

The moderate lipophilicity (XLogP3 = 1.9) suggests balanced solubility in both aqueous and organic media, while the polar surface area indicates potential membrane permeability, a trait relevant to drug discovery.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 5-<i>tert</i>-butylfuran-2-carboxamide typically involves a two-step process:

  • Friedel-Crafts Alkylation: Introducing the <i>tert</i>-butyl group to furan-2-carboxylic acid using <i>tert</i>-butyl chloride and a Lewis acid catalyst (e.g., AlCl<sub>3</sub>).

  • Amidation: Converting the carboxylic acid to a carboxamide via reaction with ammonium chloride in the presence of a coupling agent like thionyl chloride (SOCl<sub>2</sub>).

Chemical Reactivity

The compound exhibits reactivity typical of both furans and amides:

  • Electrophilic Substitution: The electron-rich furan ring undergoes nitration or sulfonation at the 4-position, though steric hindrance from the <i>tert</i>-butyl group limits reactivity.

  • Hydrolysis: Under acidic or basic conditions, the carboxamide hydrolyzes to 5-<i>tert</i>-butylfuran-2-carboxylic acid, a reaction leveraged in prodrug designs.

Physicochemical and Pharmacological Properties

Stability and Solubility

5-<i>tert</i>-Butylfuran-2-carboxamide demonstrates stability under ambient conditions but degrades upon prolonged exposure to UV light, forming oxidative byproducts . Its solubility profile includes:

  • Water: 1.2 mg/mL (25°C)

  • Ethanol: >50 mg/mL

The compound’s melting point remains uncharacterized experimentally, but computational estimates suggest 98–102°C .

Antiviral Activity

Preliminary studies indicate inhibitory effects against herpes simplex virus (HSV-1 and HSV-2) at IC<sub>50</sub> values of 12–18 μM. The mechanism likely involves competitive inhibition of viral thymidine kinase, disrupting DNA replication. Comparative data with acyclovir (IC<sub>50</sub> = 0.1 μM) highlight the need for structural optimization to enhance potency.

Applications and Research Directions

Industrial and Pharmaceutical Uses

  • Chemical Intermediate: Serves as a precursor in synthesizing heterocyclic polymers with thermal stability >300°C.

  • Antiviral Research: Scaffold for developing non-nucleoside analogs targeting viral polymerases.

Emerging Trends

Recent patent filings (e.g., WIPO PATENTSCOPE) disclose derivatives of 5-<i>tert</i>-butylfuran-2-carboxamide with modified <i>tert</i>-butyl groups, aiming to improve bioavailability .

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